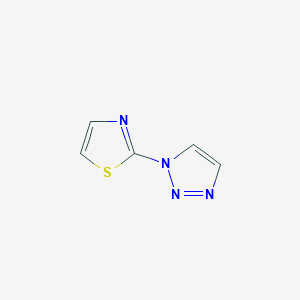

2-(1H-1,2,3-Triazol-1-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

179753-59-4 |

|---|---|

Molecular Formula |

C5H4N4S |

Molecular Weight |

152.18 g/mol |

IUPAC Name |

2-(triazol-1-yl)-1,3-thiazole |

InChI |

InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H |

InChI Key |

YVPHBNPVCFJWBH-UHFFFAOYSA-N |

SMILES |

C1=CN(N=N1)C2=NC=CS2 |

Canonical SMILES |

C1=CN(N=N1)C2=NC=CS2 |

Synonyms |

1H-1,2,3-Triazole, 1-(2-thiazolyl)- |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h 1,2,3 Triazol 1 Yl Thiazole and Its Analogs

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for 1,2,3-Triazolyl-Thiazole Construction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as a highly efficient and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.orgorientjchem.org This reaction's reliability, mild reaction conditions, and high regioselectivity make it a powerful tool for constructing complex molecular architectures, including those that merge the 1,2,3-triazole and thiazole (B1198619) moieties. beilstein-journals.orgresearchgate.net The versatility of CuAAC allows for the synthesis of a broad range of triazole-containing compounds with potential applications in medicinal chemistry and materials science. nih.gov

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole-Thiazole Hybrids

The CuAAC reaction is renowned for its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring. rsc.orgnih.gov This is achieved through the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. capes.gov.brnih.gov This method has been successfully applied to the synthesis of various 1,4-disubstituted 1,2,3-triazoles by reacting diverse alkynes and azides. mdpi.com

One-pot synthetic strategies have been developed to further streamline the process. For instance, 1,4-disubstituted 1,2,3-triazoles can be synthesized in a one-pot reaction from α-tosyloxy ketones, sodium azide, and terminal alkynes using a copper(I) catalyst in an aqueous medium. capes.gov.br This approach involves the in situ formation of an α-azido ketone, which then undergoes cycloaddition with the alkyne. capes.gov.br Similarly, aromatic amines can be converted to their corresponding azides in situ using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane, followed by a copper-catalyzed cycloaddition with an alkyne, thus avoiding the isolation of potentially hazardous azide intermediates. organic-chemistry.org

The choice of catalyst and reaction conditions can be optimized to enhance efficiency. For example, the use of an Amberlyst A-21/CuI system has been shown to be effective in catalyzing the reaction between a nonactivated terminal alkyne and an azide. beilstein-journals.org Furthermore, bimetallic catalysts, such as Ag2O–ZnO nanoparticles, have been developed as a copper-free alternative for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating high catalytic activity and recyclability. rsc.org

The following table provides examples of catalyst systems and conditions used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Copper(I) | α-tosyloxy ketones, sodium azide, terminal alkynes | Aqueous polyethylene (B3416737) glycol, ambient temperature | Good | capes.gov.br |

| Ag2O–ZnO NPs | Benzyl (B1604629) bromides/aryl amines, sodium azide, terminal alkynes | Room temperature | High | rsc.org |

| Copper(I) phenylacetylide | Various alkynes and azides | CH2Cl2, room temperature | Not specified | mdpi.com |

| Amberlyst A-21/CuI | N-propargylpropiolamide, organic azide | CH2Cl2 | Good | beilstein-journals.org |

| Cu(OAc)2 | Chelating azide, terminal alkyne | Not specified | High | beilstein-journals.org |

| None (thermal) | Arylacetylene, azide | Hot water | High | nih.gov |

Ruthenium-Catalyzed Cycloaddition Approaches for Triazolyl-Thiazole Systems

As a complementary method to the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a distinct regiochemical outcome, selectively producing 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org This alternative regioselectivity is a significant advantage, expanding the accessible chemical space for triazole-containing compounds. The RuAAC reaction is effective for both terminal and internal alkynes, leading to the formation of 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. nih.govgoogle.com

The catalytic cycle of RuAAC is proposed to involve the formation of a six-membered ruthenacycle intermediate through the oxidative coupling of an alkyne and an azide on the ruthenium center, which then undergoes reductive elimination to yield the aromatic triazole product. google.com A common catalyst used for this transformation is chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(cod)]. nih.gov

Furthermore, ruthenium catalysts have been employed in one-pot sequential reactions to construct more complex heterocyclic systems. For instance, a ruthenium(II)-catalyzed one-pot [3+2]/[2+2+2] cycloaddition of azides, 1-alkynyl thio- or selenocyanates, and 1,6-diynes has been developed to synthesize 2-triazolyl thio-/selenopyridines with good to excellent yields and regioselectivity. researchgate.net This atom-economical approach demonstrates the utility of ruthenium catalysis in generating diverse molecular architectures. researchgate.net The design of novel ruthenium complexes, such as piano-stool Ru(II) arene compounds, continues to be an active area of research, with a focus on their potential applications, including in medicinal chemistry. nih.gov

| Catalyst | Reactants | Product Regiochemistry | Reference |

| Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium | Benzyl azide, Phenylacetylene | 1,5-disubstituted | nih.gov |

| Cp*Ru(COD)Cl | Azides, 1-alkynyl thio-/selenocyanates, 1,6-diynes | Not specified | researchgate.net |

| Ruthenium azido (B1232118) complex | Terminal phenylacetylenes | N(2)-coordinated | nih.gov |

Metal-Free Cycloaddition Methodologies for Triazolyl-Thiazole Scaffolds

While metal-catalyzed cycloadditions are highly efficient, the development of metal-free alternatives for the synthesis of 1,2,3-triazoles is of significant interest to avoid potential metal contamination in biological applications. researchgate.net Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) using strained cyclooctynes represent a prominent metal-free approach. nih.gov These reactions proceed readily without the need for a catalyst and have found broad utility in chemical biology and materials science. nih.gov

Another metal-free strategy involves the reaction of azides with active methylene (B1212753) compounds. For example, the reaction of aryl azides with compounds like dimedone and cyclohexane-1,3-dione, catalyzed by an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a green solvent like PEG-400, can produce fused 1,2,3-triazoles in high yields. researchgate.net This method offers advantages such as short reaction times and the recyclability of both the reaction medium and the catalyst. researchgate.net

Furthermore, the synthesis of 5-(1,2,3-triazol-1-yl)isoxazoles has been achieved through a metal-free cyclization of 3-EWG-5-azidoisoxazoles with active methylene compounds in the presence of a base like triethylamine (B128534) or cesium carbonate. researchgate.net Theoretical studies, such as density functional theory (DFT), have been employed to understand the mechanism and selectivity of these metal-free cycloaddition reactions, for instance, in the reaction between benzyl azide and oxanorbornadienedicarboxylate. nih.gov

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctynes, Azides | Room temperature | Metal-free, bioorthogonal | nih.gov |

| Base-Catalyzed Cycloaddition | Aryl azides, Active methylene compounds (e.g., dimedone) | DBU, PEG-400, heating | High yields, recyclable catalyst/medium | researchgate.net |

| Base-Catalyzed Cyclization | 3-EWG-5-azidoisoxazoles, Active methylene compounds | Triethylamine or Cs2CO3, alcohols or DMF | Mild conditions, high yields | researchgate.net |

| Organocatalytic Cycloaddition | Azides, Carbonyl compounds | Ramachary-Bressy-Wang organocatalyst | Metal-free, synthesis of bioactive hybrids | researchgate.net |

| Thermal Cycloaddition | Benzyl azide, Oxanorbornadienedicarboxylate | Not specified (theoretical study) | Domino [3+2] cycloaddition/retro-Diels-Alder | nih.gov |

Multi-Component Reactions for the Assembly of 2-(1H-1,2,3-Triazol-1-yl)thiazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acgpubs.org This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. orientjchem.orgacgpubs.org

In the context of synthesizing thiazole-containing scaffolds, MCRs have proven to be particularly valuable. For instance, a one-pot, three-component reaction of an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide can yield 2,4-disubstituted thiazoles. researchgate.net Another example is the Hantzsch thiazole synthesis, which can be adapted into a multicomponent format. A one-pot reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds at room temperature leads to the formation of thiazole derivatives in good yields with short reaction times. acgpubs.org

The synthesis of pyrazole-thiazole hybrids has also been achieved through MCRs. The reaction of acetyl compound 2 with thiophene-2-carbaldehyde (B41791) and malononitrile (B47326) in the presence of piperidine (B6355638) results in a pyran derivative, which can be further transformed. mdpi.com Similarly, pyrazole-4-carbonitrile derivatives can be synthesized via a one-pot reaction catalyzed by thiazole-derived metal complexes under ultrasonic irradiation. acs.org Furthermore, a one-pot multicomponent "click" reaction involving a pyrazole (B372694) aldehyde, sodium azide, benzyl bromide, and an alkyne in the presence of a copper(I) catalyst has been used to synthesize highly substituted 1,2,3-triazoles. orientjchem.org

| Reaction Name/Type | Reactants | Product | Catalyst/Conditions | Reference |

| Modified Hantzsch Thiazole Synthesis | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | 4-hydroxy-3-(2-(N'-substituted-hydrazino)-thiazol-4-yl)-6-methyl-pyran-2-one derivatives | Room temperature, 10 min | acgpubs.org |

| Isocyanide-based MCR | Oxo components, primary amines, thiocarboxylic acids, isocyanide | 2,4-disubstituted thiazoles | One-pot, one-step | researchgate.net |

| Pyran derivative synthesis | Acetyl pyrazole-thiazole, thiophene-2-carbaldehyde, malononitrile | Pyran derivative | Ethanolic piperidine, reflux | mdpi.com |

| "Click" Reaction MCR | Pyrazole aldehyde, NaN3, benzyl bromide, alkyne | 1,2,3-triazole derivatives | CuI, t-butanol:water | orientjchem.org |

| Pyrazole-4-carbonitrile synthesis | Not specified | Pyrazole-4-carbonitrile derivatives | Thiazole-derived Pd(II) complex, ultrasonic irradiation | acs.org |

Cyclocondensation Approaches for Thiazole Ring Formation on Triazole Precursors

The construction of the thiazole ring onto a pre-existing triazole scaffold is a viable synthetic strategy. The Hantzsch thiazole synthesis and its variations are classic and widely used methods for forming the thiazole ring. nih.govacgpubs.org This typically involves the reaction of an α-haloketone with a thioamide or thiourea. nih.govacgpubs.org

In the context of triazolyl-thiazole synthesis, a triazole-containing thioamide can serve as a key precursor. For example, pyrazolin-N-thioamides, which can be synthesized from chalcones and thiosemicarbazide, react with α-haloketones such as ethyl 2-chloro-3-oxobutanoate or 4-bromoacetyl-1,2,3-triazoles to afford the corresponding 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, respectively. nih.gov These reactions typically proceed in good to excellent yields under basic conditions. nih.gov

Other cyclocondensation methods for thiazole synthesis include the Robinson-Gabriel synthesis, which involves the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide, and the Cook-Heilbron synthesis, where an aminonitrile reacts with carbon disulfide. nih.gov More contemporary methods include the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, and the reaction of tosylmethyl isocyanide with α-oxodithioesters. nih.govorganic-chemistry.org A novel metal-free approach involves the 1,3-dipolar cycloaddition of thiazole N-oxides with olefins, followed by a ring-opening reaction to yield thiazole-substituted α-hydroxy carbonyl compounds. researchgate.net

Cyclization Reactions Involving Aryl Azides and Thiazole-Containing Activated Methylene Compounds

The reaction between aryl azides and activated methylene compounds provides a metal-free pathway to substituted 1,2,3-triazoles. This approach is particularly useful when the activated methylene group is part of a thiazole-containing scaffold, directly leading to the desired hybrid structures.

For instance, the cyclization of 3-EWG-5-azidoisoxazoles (where EWG is an electron-withdrawing group) with compounds possessing an active methylene group proceeds smoothly under mild conditions in the presence of a base like triethylamine or cesium carbonate to afford fused hybrid triazole-isoxazole compounds in high yields. researchgate.net Similarly, the reaction of aryl azides with β-ketoesters can lead to the formation of 1,2,3-triazoles. The regiochemical outcome of this reaction can be controlled by the substitution pattern of the β-ketoester; 2-unsubstituted β-ketoesters tend to yield 5-methyl-1,2,3-triazoles, while 2-alkyl-substituted β-ketoesters provide 5-hydroxy-1,2,3-triazoles. nih.gov

Furthermore, the base-catalyzed [3+2] cycloaddition of aryl azides with activated cyclic C-H acids, such as dimedone and cyclohexane-1,3-dione, has been reported to produce fused 1,2,3-triazoles. researchgate.net This methodology is characterized by high yields and short reaction times. researchgate.net

| Aryl Azide | Activated Methylene Compound | Product Type | Conditions | Reference |

| 3-EWG-5-azidoisoxazoles | Various active methylene compounds | Fused triazole-isoxazole | Triethylamine or Cs2CO3, alcohols or DMF | researchgate.net |

| Aryl azides | β-Ketoesters (2-unsubstituted) | 5-Methyl-1,2,3-triazoles | DBU, MeCN, 50 °C | nih.gov |

| Aryl azides | β-Ketoesters (2-alkyl-substituted) | 5-Hydroxy-1,2,3-triazoles | DBU, MeCN, 50 °C | nih.gov |

| Aryl azides | Dimedone, cyclohexane-1,3-dione | Fused 1,2,3-triazoles | DBU, PEG-400, heating | researchgate.net |

| Benzyl azide | Phenylacetylene | 1,5-disubstituted 1,2,3-triazole | Ruthenium catalyst, 45 °C | nih.gov |

Synthetic Routes for Novel 1,2,3-Triazole-Thiazole Hybrid Architectures

The fusion of 1,2,3-triazole and thiazole moieties into a single molecular entity has led to the creation of novel hybrid compounds with unique properties. The synthetic approaches to these hybrids are diverse, often involving multi-step sequences that build upon the well-established chemistry of each individual heterocycle.

A notable strategy for creating complex heterocyclic systems involves the synthesis of conjugates containing pyrazoline, thiazole, and 1,2,3-triazole rings. nih.govnih.gov One successful approach begins with the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes in an ethanol-based solution to form chalcones. nih.govnih.gov These intermediates then react with thiosemicarbazide in the presence of sodium hydroxide (B78521) to yield pyrazoline-N-thioamides. nih.govnih.gov

The final step in constructing the tri-heterocyclic conjugate involves the reaction of these pyrazoline-N-thioamides with various ketones, such as ethyl 2-chloro-3-oxobutanoate or 2-bromoacetylbenzofuran, to produce the desired 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields (77–90%). nih.govnih.gov Alternatively, reacting N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazole derivatives under basic conditions also affords 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles in excellent yields (84–87%). nih.govnih.gov The structures of many of these novel compounds have been confirmed by X-ray crystallography. nih.gov

Another pathway to similar conjugates involves using 6-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde as a precursor. researchgate.net This approach allows for the synthesis of a series of new pyrazolinyl thiazoles that also incorporate an imidazo[2,1-b]thiazole (B1210989) moiety, highlighting the modularity of these synthetic strategies. researchgate.net

The synthesis of hybrid molecules containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings has also been explored. nih.govnih.gov These 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives are of interest for their potential biological activities. nih.govnih.gov The synthetic strategies often involve the cyclization of precursor molecules that contain both the triazole and a suitable sulfur-containing moiety.

In a related approach, the cyclocondensation of hydrazine (B178648) carbothioamides or ureas with α-bromo ketones like 2-bromo-1-(4-chlorophenyl)ethenone can generate thiazole derivatives. researchgate.net Similarly, treatment of these precursors with ethyl bromoacetate (B1195939) can yield 4-oxo-1,3-thiazolidines. researchgate.net These methods offer versatile routes to a range of triazole-thiazole and related heterocyclic systems.

The development of hybrid systems incorporating a 1,2,3-triazole ring and a benzothiazole (B30560) moiety has been achieved through several efficient synthetic routes. One prominent method is the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry". nih.gov This reaction is used to synthesize a new series of 1,2,3-triazole derivatives based on benzothiazole by reacting S-propargyl mercaptobenzothiazole with α-halo esters or amides. nih.gov This method is advantageous due to its mild reaction conditions and the use of readily available starting materials, providing moderate to good yields (47–75%). nih.gov

Another strategy involves a two-step process starting with 2-aminobenzothiazole. nih.gov This compound is reacted with propargyl bromide to afford two isomeric intermediates. nih.gov These intermediates are then treated with azides of isatin (B1672199) or acyl-protected D-glucose in the presence of a copper catalyst to yield benzothiazole-appended bis-triazole derivatives. nih.gov

Furthermore, dendrimers with benzothiazole-benzoxazole surface groups have been synthesized using a convergent approach where a triazole ring acts as a bridging unit. rsc.org This synthesis is also accomplished via a Cu(I)-catalyzed Huisgen "click reaction". rsc.org

The Hantzsch reaction provides another route for preparing 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amine derivatives. researchgate.net This method involves the reaction between 1,2,3-triazole α-bromo ketones and (het)arylthioureas. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 1h 1,2,3 Triazol 1 Yl Thiazole Systems

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 2-(1H-1,2,3-triazol-1-yl)thiazole derivatives, characteristic vibrational frequencies confirm the presence of key structural motifs.

The FT-IR spectra of these compounds typically exhibit absorption bands corresponding to the various stretching and bending vibrations of the triazole and thiazole (B1198619) rings. For instance, the C=N stretching vibration within the heterocyclic rings is often observed in the region of 1658 cm⁻¹. rdd.edu.iq The N-H stretching vibration of the triazole ring, if present, can be identified by bands in the 3200-3400 cm⁻¹ range. rdd.edu.iqtuiasi.ro Furthermore, C-H stretching vibrations of the aromatic rings and any aliphatic substituents appear in the 2880-3150 cm⁻¹ region. rdd.edu.iqrsc.org The presence of a C-S bond, integral to the thiazole ring, can be confirmed by a band around 749 cm⁻¹. mdpi.com

Specific examples from the literature illustrate the utility of FT-IR in characterizing triazolylthiazole systems. In one study, the FT-IR spectrum of a triazole derivative showed characteristic bands at 3272 (≡C–H), 2128 (C≡C), 1704 (C=O), and 1545 (C=N) cm⁻¹. mdpi.com Another investigation of a complex containing a 1,2,4-triazole (B32235) ring noted the absence of the ν(N-H)triazole band upon coordination to a metal cation, indicating the ligand's binding mode. tuiasi.ro

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Reference |

| N-H Stretch (Triazole) | 3200-3400 | rdd.edu.iqtuiasi.ro |

| C-H Stretch (Aromatic/Aliphatic) | 2880-3150 | rdd.edu.iqrsc.org |

| C≡C Stretch | 2128 | mdpi.com |

| C=O Stretch | 1704 | mdpi.com |

| C=N Stretch | 1545-1658 | rdd.edu.iqmdpi.com |

| C-S Stretch | 749 | mdpi.com |

These vibrational data, when taken together, provide a spectroscopic fingerprint that aids in the initial identification and confirmation of the synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectra of this compound derivatives, the protons on the triazole and thiazole rings exhibit characteristic chemical shifts. For example, the proton of the 1H-1,2,3-triazole ring typically appears as a singlet in the region of δ 7.99-8.13 ppm. nih.gov Protons on substituted phenyl rings attached to the core structure will appear in the aromatic region, generally between δ 7.05 and 7.67 ppm. nih.gov Methylene (B1212753) protons adjacent to the triazole ring, such as in a benzyl (B1604629) substituent, often resonate as a singlet or doublet around δ 4.77-5.5 ppm. rsc.orgnih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the triazole and thiazole rings are diagnostic. For instance, in a series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles, the triazole carbons were observed at specific chemical shifts that confirmed the ring structure. rsc.org

The following table summarizes typical ¹H NMR chemical shifts for protons in this compound and related systems:

| Proton Environment | Typical Chemical Shift (δ, ppm) | Reference |

| 1H-1,2,3-Triazole CH | 7.99 - 8.13 (s) | nih.gov |

| Aromatic CH | 7.05 - 7.67 (m) | nih.gov |

| N-CH₂-Ar | 4.77 - 5.5 (d or s) | rsc.orgnih.gov |

| Imidazole CH | 7.93 (s) | nih.gov |

| Pyridine (B92270) CH | 8.56 (d), 8.20 (d), 7.79 (td) | rsc.org |

| Thiazole CH | Varies with substitution |

Mass Spectrometry (MS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and electrospray ionization mass spectrometry (ESI-MS) are particularly valuable for the analysis of heterocyclic compounds like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. For instance, the structure of a 1H-1,2,3-triazole derivative was supported by HRMS data showing a (M+H)⁺ ion at m/z 317.1141, consistent with its calculated molecular formula. nih.gov Similarly, the molecular ion peak in the mass spectrum of another thiazole derivative at m/z 481 was in complete agreement with its predicted formula. researchgate.net

Tandem mass spectrometry (MS/MS) experiments provide insights into the fragmentation patterns of the molecule, which can further corroborate the proposed structure. The fragmentation of the thiazole ring can involve the loss of small molecules like acetylene (B1199291). researchgate.net For triazole-containing compounds, a characteristic fragmentation pathway can be the loss of a nitrogen molecule (N₂). nih.gov However, some studies have noted that 1,2,3-triazoles are less prone to losing N₂ compared to 1,2,3-thiadiazoles. nih.gov The fragmentation can also involve the cleavage of substituent groups, such as the loss of an amino group. researchgate.net

The fragmentation pathways of protonated 1,2,3-triazole derivatives can sometimes lead to rearrangements, where the triazole ring may isomerize to a more stable structure under the high-energy conditions of the mass spectrometer. nih.gov These complex fragmentation patterns, when carefully analyzed, provide valuable structural information that complements data from other spectroscopic techniques.

| Analysis Type | Information Obtained | Example | Reference |

| HRMS | Accurate molecular weight and formula | (M+H)⁺ at m/z 317.1141 | nih.gov |

| MS | Molecular ion peak confirmation | m/z 481 | researchgate.net |

| MS/MS | Fragmentation pathways | Loss of acetylene from thiazole ring | researchgate.net |

| MS/MS | Fragmentation pathways | Loss of N₂ from triazole ring | nih.gov |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound derivatives, X-ray crystallography has been instrumental in confirming their structures. nih.govnih.govmdpi.com For example, the structure of a 1H-1,2,3-triazole compound was unambiguously confirmed by single-crystal X-ray analysis, which revealed the precise arrangement of the triazole and other heterocyclic rings. nih.gov

Furthermore, this technique allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. In the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the molecules are linked into a two-dimensional network by intermolecular N—H⋯N hydrogen bonds. nih.gov In other systems, C—H⋯N and C—H⋯O hydrogen bonds, as well as π-π stacking interactions, have been observed to stabilize the crystal packing. nih.govnih.gov

The arrangement of molecules in the crystal, known as crystal packing, is determined by the interplay of various intermolecular forces. X-ray diffraction analysis provides a detailed picture of this packing. For example, in the crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the molecules form layers that stack parallel to a specific crystallographic plane. nih.govnih.gov The understanding of these supramolecular assemblies is crucial as they can influence the physical properties of the material.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron density. nih.govnih.gov This analysis partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts between neighboring molecules.

The Hirshfeld surface is often mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts longer than the van der Waals radii in blue, and contacts of the order of the van der Waals radii in white. nih.govnih.gov This visualization provides a clear picture of the significant intermolecular interactions.

| Crystal Data Parameter | Example Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| Dihedral Angle (Triazole-Thiazole) | 64.35 (7)° | nih.gov |

| Hirshfeld Surface Analysis: Contact Contributions | Percentage | Reference |

| H⋯H | 47.0% | nih.gov |

| N⋯H/H⋯N | 20.3% | jyu.fimdpi.com |

| H⋯O/O⋯H | 16.9% | nih.gov |

| C⋯H/H⋯C | 8.0% | nih.gov |

| S⋯H/H⋯S | 7.6% | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 1h 1,2,3 Triazol 1 Yl Thiazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1H-1,2,3-triazol-1-yl)thiazole, these studies have focused on its frontier molecular orbitals, electrostatic potential, and electron-donating or -accepting character, which collectively dictate its reactivity and interaction with other molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

| Parameter | Description | Significance |

| HOMO Energy (εHOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. Higher energy suggests a better electron donor. |

| LUMO Energy (εLUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = εLUMO - εHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

This table provides a general overview of HOMO and LUMO analysis parameters.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For heterocyclic compounds like 1,2,3-triazoles and thiazoles, MEP analysis helps in understanding their interaction with biological targets. researchgate.netphyschemres.org The nitrogen atoms in the triazole and thiazole (B1198619) rings, with their lone pairs of electrons, are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net Conversely, the hydrogen atoms attached to the rings would exhibit positive potential. The specific distribution of these potentials across the this compound scaffold would provide critical information about its preferred sites of interaction.

Analysis of Electron Donor and Acceptor Capabilities

The electron donor and acceptor properties of a molecule are fundamental to its chemical behavior, particularly in the formation of charge-transfer complexes and in its role within a larger molecular system. The thiazole ring is generally considered a weak electron-donor unit. rsc.org When incorporated into a donor-acceptor alternating conjugated system, it can lead to a simultaneous downshift of both HOMO and LUMO energy levels without significantly altering the energy bandgap. rsc.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for predicting how a molecule might interact with its environment, particularly with biological macromolecules. These methods are instrumental in drug discovery and materials science for identifying key structural features and predicting binding affinities.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity.

For derivatives containing triazole and thiazole rings, pharmacophore models have been successfully developed to guide the design of new inhibitors for various biological targets. For example, a five-point pharmacophore model (ADRRR.2) was generated for a series of thiazole derivatives that inhibit the Pin1 enzyme, featuring one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro Similarly, a pharmacophore model for COX-2 inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov These models provide a blueprint for designing novel this compound derivatives with enhanced biological activity by ensuring they possess the necessary structural features for target interaction.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein or other biological macromolecule.

Numerous studies have employed molecular docking to investigate the potential biological targets of molecules containing the 1,2,3-triazole and thiazole moieties. nih.govijcce.ac.iruobaghdad.edu.iqnih.govfabad.org.tr For instance, thiazole-isatin-1,2,3-triazole hybrids have been docked into the active sites of DNA gyrase and sterol 14α-demethylase, with one compound showing significant binding energies. nih.gov Another study on novel (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues revealed hydrogen bonding interactions with key amino acid residues in the target protein. ijcce.ac.ir These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, thereby guiding the optimization of lead compounds. The synthesis of various 1,2,3-triazole-thiazole hybrids has been followed by molecular docking studies to rationalize their observed antimicrobial and antibiofilm activities. nih.gov

| Compound Class | Biological Target(s) | Key Findings from Docking | Reference |

| Thiazole-isatin-1,2,3-triazole hybrids | DNA gyrase (1KZN), Sterol 14α-demethylase (5TZ1) | Compound 5j showed high binding energy against both enzymes. | nih.gov |

| (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-ones | Anticancer target | Compounds 6i and 6b showed the highest dock scores with H-bond interactions. | ijcce.ac.ir |

| Thiazole-based thiosemicarbazones | Rab7b (anticancer target) | Synthesized compounds predicted to fit into the binding site. | nih.gov |

| 1,2,3-Triazole-thiazole hybrids | Antimicrobial/Antibiofilm targets | Docking studies supported the observed biological activities. | nih.gov |

| Acetylenic Mannich bases of isatin (B1672199)–thiazole derivatives | Antimicrobial targets | Docking results were compared with standard drugs. | uobaghdad.edu.iq |

This table summarizes findings from molecular docking studies on related triazole-thiazole derivatives.

Protein-Ligand Binding Affinity Prediction and Interaction Analysis

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. For derivatives of this compound, these studies have been crucial in identifying key interactions that govern their biological effects.

Research has shown that the triazole and thiazole rings are adept at forming a variety of non-covalent interactions, which are critical for stable protein-ligand binding. researchgate.net These interactions include:

Hydrogen Bonds (H-bonds): The nitrogen atoms within both the triazole and thiazole rings can act as hydrogen bond acceptors, forming strong connections with amino acid residues like Gln, Glu, and Gly in protein active sites. nih.govresearchgate.net

π-π Stacked Interactions: The aromatic nature of both heterocyclic rings allows for π-π stacking interactions with aromatic amino acid residues such as His, Tyr, and Phe. nih.gov

Hydrophobic Interactions: Substituents on the core scaffold can engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding pocket. nih.gov

For instance, in a study of thiazole-based inhibitors targeting the SARS-CoV-2 main protease, molecular modeling revealed that the thiazole moiety forms an arene-arene interaction with His41, while other parts of the molecule form hydrogen bonds with Gln189 and Glu166. nih.gov Similarly, synthetic 1,2,3-triazole-linked glycoconjugates demonstrated high-affinity binding to human galectin-3, with molecular modeling confirming stable interactions within the protein's binding site. nih.gov These computational predictions are vital for understanding the binding modes and for the rational design of new, more effective inhibitors.

Docking to Enzyme Active Sites

The this compound scaffold has been incorporated into derivatives designed to inhibit various enzymes implicated in disease. Molecular docking simulations have been instrumental in evaluating their potential and elucidating their mechanism of inhibition.

Thymidylate Synthase and Kinase: Some 1,2,3-triazole-based benzothiazole (B30560) derivatives have been evaluated through molecular docking against thymidylate kinase, an enzyme crucial for DNA synthesis and a target in anti-tuberculosis drug design. mdpi.com

VEGFR-2: The action mechanism of 1H-1,2,3-triazoles in cancer cells has been linked to the inhibition of enzymes like the vascular endothelial growth factor receptor (VEGFR). researchgate.net

Cholinesterases: In the search for new treatments for Alzheimer's disease, computational studies of 1,3-thiazole derivatives have been used to visualize their conformations within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing insight into stabilizing interactions. academie-sciences.fracademie-sciences.fr

Other Enzymes: Docking studies have also explored the inhibition of other enzymes. For example, novel triazolyl thiadiazine and thiazole derivatives were docked against bacterial transpeptidase, a key enzyme in cell wall synthesis. researchgate.net Thiazole derivatives have also been docked with the GABAa receptor to explore potential anti-anxiety activity. researchgate.net

The binding affinity, often expressed as a docking score in kcal/mol, helps to rank potential inhibitors. For example, docking of certain triphenylamine-linked thiazole analogues against protein database (PDB) ID: 2A4L and 2ITO yielded high binding affinities, with energy scores reaching -9.3507 kcal/mol and -8.1868 kcal/mol, respectively, indicating strong potential for inhibition. researchgate.net

Table 1: Examples of Enzyme Docking Studies with Thiazole-Triazole Derivatives

| Derivative Class | Target Enzyme | Key Interactions/Findings | Reference |

|---|---|---|---|

| 1,2,3-Triazole-based Benzothiazoles | Thymidylate Kinase, CYP51 | Evaluated for antifungal and anti-tuberculosis potential. | mdpi.com |

| 1,3-Thiazole Derivatives | Acetylcholinesterase (AChE) | Visualized conformations and stabilizing interactions for Alzheimer's research. | academie-sciences.fracademie-sciences.fr |

| Triphenylamine-linked Thiazoles | Protein Kinases (PDB: 2ITO, 2A4L) | High binding affinities observed (-8.18 to -9.35 kcal/mol). | researchgate.net |

| Triazolyl Thiazole Derivatives | Bacterial Transpeptidase | Investigated for antimicrobial activity. | researchgate.net |

Docking to Viral Proteins

The emergence of viral diseases like COVID-19 has spurred intensive research into new antiviral agents. The this compound scaffold has been investigated as a core component of inhibitors targeting key viral proteins.

SARS-CoV-2 Proteases: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for antiviral drugs because of its essential role in viral replication. New analogs of nitazoxanide, incorporating a thiazole moiety, were designed and evaluated for their inhibitory activity against the SARS-CoV-2 main protease. nih.gov Molecular modeling studies of these compounds showed significant binding interactions, including hydrogen bonds with Gln189 and Glu166, and an arene-arene interaction between the thiazole ring and His41. nih.gov

SARS-CoV-2 Spike Protein: The spike glycoprotein (B1211001) is crucial for the virus's entry into host cells. nih.gov While direct studies on this compound are limited, the general strategy of using small molecules to block the interaction between the spike protein and the human ACE2 receptor is a major focus of computational drug design. nih.gov

The binding affinities from these docking studies help to prioritize compounds for synthesis and further testing. For N-(substituted-thiazol-2-yl)cinnamamide analogs targeting the viral protease, IC50 values were found to be in the micromolar range (14.7 to 22.61 µM), validating the computational predictions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding the dynamic behavior of the complex.

For hybrids of thiazolidinone with 1,2,3-triazole, MD simulations were used to confirm experimental results from docking studies. nih.govresearchgate.net These simulations showed that the docked complexes were stable over the simulation period, reinforcing the validity of the docking predictions. nih.govresearchgate.net In another study on thiazole derivatives as antifungal agents, MD simulations were employed to assess the binding stability of the most active compounds within the target protein's active site. nih.gov The results from these simulations provide a deeper understanding of the ligand's behavior in the binding pocket and help to confirm that the interactions identified in docking are maintained over time. nih.govphyschemres.org

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism (ADMET) Profiles

A promising drug candidate must not only bind effectively to its target but also possess favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds early in the drug discovery process.

Numerous studies on derivatives containing the this compound scaffold have included ADMET predictions. These analyses typically evaluate compliance with criteria such as Lipinski's Rule of Five, which helps to predict oral bioavailability. For example, a series of new 1,2,3-triazole-based benzothiazole derivatives were analyzed for their ADMET properties, with some compounds identified as promising drug-like molecules. mdpi.comresearchgate.net Similarly, studies on thiazole-based SARS-CoV-2 inhibitors and other novel thiazole conjugates have predicted their ADMET data to ensure they have acceptable pharmacokinetic profiles. nih.govnih.gov These predictions help to filter out compounds that are likely to fail in later stages of development due to poor absorption, distribution, or toxicity. pensoft.net

Table 2: Representative In Silico ADMET Profile Predictions for Thiazole-Triazole Derivatives

| Compound Class | Prediction Tool/Platform | Key Predicted Properties | Findings | Reference |

|---|---|---|---|---|

| Thiazole-based SARS-CoV-2 inhibitors | Not Specified | Lipinski's Rule of Five, ADMET data | New drug candidates showed compliance with Lipinski's rule. | nih.gov |

| 1,2,3-Triazole-based Benzothiazoles | Not Specified | ADMET analysis | Molecules 5d and 5a were identified as the most promising drug-like molecules. | mdpi.comresearchgate.net |

| Triazolyl Thiadiazine and Thiazole Derivatives | Not Specified | ADMET prediction | In silico ADMET screening was performed. | researchgate.net |

| 1,2,3-Triazole Scaffolds | SWISS ADME | Pharmacokinetic properties | Compounds showed acceptable pharmacokinetic properties. | pensoft.net |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational methods are integral to modern SAR, helping to identify the chemical features responsible for a compound's potency and selectivity.

For the this compound family, computational SAR studies have guided the optimization of lead compounds. By analyzing a series of related molecules, researchers can determine which substituents and structural modifications enhance or diminish activity. For instance, SAR studies on 1,2,3-triazole and amide-based benzothiazole derivatives helped in identifying compounds with high affinity for tau protein. nih.gov The replacement of a pyridine (B92270) unit with fluorobenzene (B45895) and the introduction of a linker between the triazole and phenyl moiety were found to improve affinity. nih.gov Reviews on antimicrobial thiazoles have highlighted SAR findings where, for example, thiophene-substituted compounds showed promising results against various bacteria and fungi. mdpi.comnih.gov These computational insights allow for a more targeted and efficient approach to synthesizing new analogs with improved biological profiles. academie-sciences.fr

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods can be used to study reaction mechanisms, conformational preferences, and various physicochemical properties.

For derivatives of this compound, DFT calculations have been used to complement experimental findings. In the study of novel 1,2,3-triazole-based benzothiazole derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to investigate the structural, electronic, and spectral properties of the synthesized compounds. mdpi.comresearchgate.net This included analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. researchgate.net In another study, DFT analysis was used to describe the energy profiles of thiazole inhibitors, providing a deeper understanding of their intrinsic properties. nih.gov These theoretical calculations offer a powerful lens through which to understand the fundamental chemical nature of the this compound scaffold and its derivatives, guiding the interpretation of experimental results and the design of future experiments.

Rational Design and Application of 2 1h 1,2,3 Triazol 1 Yl Thiazole Scaffolds in Advanced Research

Principles of Rational Design for Modified 2-(1H-1,2,3-Triazol-1-yl)thiazole Systems

The design of novel this compound derivatives is guided by established principles of medicinal chemistry, focusing on optimizing the molecule's interaction with its biological target. These principles include molecular hybridization and the systematic modulation of the core scaffold and its substituents to fine-tune activity, selectivity, and pharmacokinetic properties.

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or synergistic biological activity. ekb.eg The core concept behind this approach is that the resulting hybrid can interact with multiple binding sites on a biological target or even interact with multiple targets, leading to improved potency and a more desirable therapeutic profile. propulsiontechjournal.com

In the context of this compound systems, the triazole and thiazole (B1198619) rings themselves are the foundational pharmacophores. The 1,2,3-triazole ring is known to enhance chemical stability and solubility, while the thiazole ring often improves pharmacokinetic parameters such as bioavailability and metabolic stability. propulsiontechjournal.com By combining these two moieties, researchers aim to create compounds that benefit from the advantageous properties of both. propulsiontechjournal.com

A common application of this strategy is the incorporation of a third bioactive fragment into the this compound scaffold. For instance, the linkage of thiosemicarbazone derivatives to the triazole-thiazole hybrid has been explored to develop new leads with complementary bioactivities, such as antioxidant and antimicrobial properties. propulsiontechjournal.com This three-component hybridization leverages the known biological activities of each individual scaffold to generate multifunctional molecules. propulsiontechjournal.com

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which can then be further elaborated to form the desired thiazole hybrids. nih.govnih.gov This reaction's reliability and specificity make it an invaluable tool for creating diverse libraries of hybrid molecules for biological screening. nih.gov

Scaffold Modulation and Substituent Effects on Activity

Beyond the initial hybridization, the biological activity of this compound derivatives can be further optimized by modifying the core scaffold and introducing various substituents. The nature, position, and stereochemistry of these substituents can have a profound impact on the compound's interaction with its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-activity relationship (SAR) studies are crucial in understanding these effects. For example, in a series of 1,2,3-triazole-thiazole hybrids designed as anticancer agents, the nature of the substituent on the triazole ring was found to be critical for cytotoxicity. Hybrids containing a p-methoxyphenyl group exhibited significant activity, while those with a p-chlorophenyl group also demonstrated high cytotoxic behavior. This indicates that both electron-donating and electron-withdrawing groups can influence activity, and their optimal placement is key to maximizing potency.

Similarly, in the development of antimicrobial agents, the substitution pattern on the thiazole ring has been shown to be important. The introduction of different aryl groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate bacterial cell membranes and interact with intracellular targets. The presence of specific functional groups can also lead to different types of interactions with the target, such as hydrogen bonding or hydrophobic interactions, which can enhance binding affinity.

Exploration of this compound Derivatives in Medicinal Chemistry Research

The versatile this compound scaffold has been extensively explored in various areas of medicinal chemistry, leading to the discovery of promising lead compounds for a range of therapeutic applications.

Design of Enzyme Inhibitors and Their Mechanistic Investigations

The unique structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. The heterocyclic rings can mimic the structure of natural substrates or transition states, allowing them to bind to the active site of an enzyme and block its activity.

For example, these hybrids have been investigated as inhibitors of carbonic anhydrase-II, an enzyme involved in various physiological processes. frontiersin.org Molecular docking studies have suggested that these compounds can bind directly to the active site residues of the enzyme, and preliminary structure-activity relationships have indicated that the presence of polar groups on the phenyl ring attached to the triazole moiety contributes to their inhibitory activity. frontiersin.org

In another study, azinane-triazole based derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.gov Certain methyl phenyl-substituted derivatives were found to be potent inhibitors of both enzymes. nih.gov

| Compound Class | Target Enzyme | Key Findings |

| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II | Moderate inhibition potential; polar groups on the phenyl ring contribute to activity. frontiersin.org |

| Azinane-Triazole Derivatives | Acetylcholinesterase (AChE) | Potent inhibition by methyl phenyl-substituted derivatives. nih.gov |

| Azinane-Triazole Derivatives | Butyrylcholinesterase (BChE) | Potent inhibition by methyl phenyl-substituted derivatives. nih.gov |

| Azinane-Triazole Derivatives | α-Glucosidase | Significant inhibition, with some derivatives being more potent than the standard drug acarbose. nih.gov |

Development of Lead Compounds for Antimicrobial Research (e.g., Anti-MRSA)

The rise of antibiotic resistance, particularly the emergence of methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. The this compound scaffold has proven to be a fruitful starting point for the discovery of such compounds.

A number of studies have reported the synthesis and evaluation of triazole-thiazole hybrids with significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including MRSA. nih.govnih.gov For instance, a series of newly synthesized 1,3-thiazole derivatives showed notable antibacterial activity at higher concentrations. nih.gov

In one study, specific triazole-thiazole hybrids, compounds 8k and 8l , were identified as potential lead compounds for the further development of antibacterial and anti-Candida agents, with minimum inhibitory concentration (MIC) values in the micromolar range. nih.gov Another study reported that certain heteroaryl(aryl) thiazole derivatives showed higher potential against resistant strains like MRSA than the reference drug ampicillin. nih.gov

| Compound/Series | Target Organism(s) | Reported Activity (MIC/IC50) |

| Triazole-Thiazole Hybrids | Bacterial strains | 2.8 to 15.7 µM nih.gov |

| Triazole-Thiazole Hybrids | Candida strains | 5.9 to 14.2 µM nih.gov |

| 1,3-Thiazole Derivatives | MRSA, E. coli, A. niger | 125–200 μg/mL nih.gov |

| Dapsone-derived 1,2,3-Triazoles | S. aureus | 25 μg/mL (for compound H2) researchgate.net |

| Dapsone-derived 1,2,3-Triazoles | E. coli | 22 μg/mL (for compound H1) researchgate.net |

Strategies for Anti-Biofilm Agent Development

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which makes them notoriously resistant to conventional antibiotics. The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of antimicrobial research.

The this compound scaffold has shown promise in the development of anti-biofilm agents. Certain triazole-thiazole hybrids have been found to inhibit biofilm formation in bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov For example, compounds 8i , 8k , and 8l were found to inhibit biofilm formation in B. subtilis with IC50 values of 6.6, 16.6, and 15.9 µM, respectively. nih.gov Furthermore, compounds 8k and 8l displayed promising biofilm formation inhibitory activity against S. aureus with IC50 values of 13.5 and 12.0 µM, respectively. nih.gov

In another study, novel thiazole derivatives were shown to exhibit significant anti-biofilm activity against Candida albicans at low concentrations, inhibiting over 50% of biofilm formation. nih.gov These compounds were also found to suppress the formation of hyphae, which is a crucial step in biofilm development and tissue invasion by this fungal pathogen. nih.gov

| Compound/Series | Target Organism | Key Findings |

| Triazole-Thiazole Hybrids (8i, 8k, 8l) | Bacillus subtilis | Inhibition of biofilm formation with IC50 values of 6.6, 16.6, and 15.9 µM. nih.gov |

| Triazole-Thiazole Hybrids (8k, 8l) | Staphylococcus aureus | Inhibition of biofilm formation with IC50 values of 13.5 and 12.0 µM. nih.gov |

| Thiazole Derivatives | Candida albicans | Over 50% inhibition of biofilm formation at 12.5 μg/mL and suppression of hyphal development. nih.gov |

| Triazole Functionalized Pyridine (B92270) Derivatives | Staphylococcus aureus | Promising biofilm inhibition activity. researchgate.net |

Design of Antifungal and Antiviral Agents with Triazolyl-Thiazole Moieties

The 1,2,3-triazole moiety is a well-established pharmacophore in numerous antifungal and antiviral drugs. nih.gov Its combination with the thiazole ring, another biologically active heterocycle, has led to the design of new therapeutic candidates with enhanced or novel mechanisms of action.

Researchers have synthesized and evaluated various derivatives of the triazolyl-thiazole scaffold for their activity against a range of pathogenic fungi. A series of novel thiazole-containing triazole compounds demonstrated potent in vitro activity against clinically isolated fungi and in vivo efficacy in a systemic candidosis model. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying key structural features necessary for potent antifungal effects. For instance, the presence of specific substituents, such as a 2,4-difluorophenyl group, has been shown to be a critical pharmacophore for antifungal activity. nih.gov

Docking studies have suggested that these compounds may exert their antifungal effects by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. mdpi.comresearchgate.net This inhibition disrupts the fungal cell membrane, leading to cell death. otago.ac.nz Some novel triazole derivatives have shown the ability to overcome fluconazole resistance by targeting mutations in the ERG11 gene, which codes for CYP51. otago.ac.nz

Below is a table summarizing the antifungal activity of selected triazolyl-thiazole derivatives against various fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| (+/-)-1-(2,4-difluorophenyl)-1-[4-(2,4-difluorophenyl) thiazol-2-yl]-2-(1H-1,2,4-triazol-1-yl)ethanol | Candida spp. | Potent | nih.gov |

| 1,2,4-Triazole-linked thiazolidin-4-one derivatives | Candida albicans | 250 | ekb.eg |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 | ekb.eg |

| 1,2,3-triazole phenylhydrazone derivative (5p) | Rhizoctonia solani | 0.18 | rsc.org |

The triazolyl-thiazole scaffold has also been explored for the development of antiviral agents. nih.gov Derivatives have been synthesized and tested against a variety of viruses, including Bovine Viral Diarrhoea Virus (BVDV), Coxsackie Virus (CVB-2), and HIV-1. scispace.comresearchgate.net While some compounds have shown moderate activity, the development of potent and selective antiviral drugs based on this scaffold is an ongoing area of research. scispace.comresearchgate.net

The mechanism of antiviral action for these compounds is still under investigation, but it is believed that they may interfere with viral replication processes. researchgate.net For example, some nitrogen-containing heterocycles are known to target viral enzymes like proteases and polymerases. researchgate.net

The following table presents the antiviral activity of some triazole derivatives.

| Compound Series | Virus | Activity | Reference |

| Oxindole and triazole homologues | Bovine Viral Diarrhoea Virus (BVDV) | Moderately active | scispace.comresearchgate.net |

| Oxindole and triazole derivatives | Coxsackie Virus (CVB-2) | Moderately active | scispace.comresearchgate.net |

| Oxindole and triazole derivatives | HIV-1 | Moderately active | scispace.comresearchgate.net |

Supramolecular Chemistry Involving this compound

The nitrogen atoms within the triazole and thiazole rings of the this compound scaffold make it an excellent ligand for coordinating with metal ions. This property has been exploited in the field of supramolecular chemistry to construct intricate metal complexes and coordination polymers.

The ability of the triazolyl-thiazole ligand to bridge multiple metal centers has led to the formation of a variety of coordination polymers with diverse topologies and properties. These structures are often formed through self-assembly processes where the ligand and metal ions spontaneously organize into well-defined architectures. The nature of the metal ion and the specific substitution pattern on the ligand can influence the final structure and its properties.

Beyond metal coordination, the this compound scaffold can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the self-assembly of molecules into larger, ordered structures in the solid state. The resulting supramolecular architectures can exhibit interesting properties, such as specific host-guest recognition or unique photophysical behavior.

Emerging Applications of this compound in Material Science Research

The unique electronic and structural characteristics of the this compound core have also made it a promising building block for the development of advanced materials with novel optical and electronic properties.

By incorporating the triazolyl-thiazole scaffold into larger conjugated systems, researchers have been able to create new fluorescent and phosphorescent materials. The emission properties of these materials can be tuned by modifying the substituents on the core structure. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Functionalized this compound derivatives can serve as monomers for the synthesis of novel polymers. The resulting polymers can possess unique properties derived from the heterocyclic core, such as thermal stability, specific conductivity, or tailored optical characteristics. These materials could find applications in various fields, including electronics, coatings, and advanced composites. ekb.eg

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthetic Methodologies for Complex Triazolyl-Thiazole Frameworks

The future of synthesizing complex molecules based on the 2-(1H-1,2,3-triazol-1-yl)thiazole framework is geared towards the adoption of green and efficient chemistry principles. Conventional synthesis methods are often criticized for long reaction times, harsh conditions, and poor yields rsc.org. To overcome these limitations, modern techniques such as ultrasound and microwave irradiation are being increasingly explored.

Ultrasound-assisted synthesis, for instance, has been shown to significantly reduce reaction times from hours to as little as 30 minutes, while simultaneously increasing product yields to over 80% . This method often involves the nucleophilic substitution of a halogenated compound by a thiol tautomer of a thioamide intermediate, followed by cyclization to form the thiazole (B1198619) ring . Similarly, microwave-assisted synthesis offers an efficient, high-yielding, and rapid pathway for producing complex triazole derivatives rsc.orgmdpi.com. These techniques not only improve efficiency but also align with the growing demand for environmentally benign chemical processes tandfonline.com.

Future methodologies will likely focus on one-pot, multi-component reactions that enhance atom economy and reduce waste tandfonline.comnih.gov. The development of novel catalysts, such as ionic liquid-supported Cu(II) catalysts, could further refine these processes, leading to high yields under mild conditions mdpi.com. These advanced synthetic strategies are crucial for creating diverse libraries of triazolyl-thiazole compounds for screening in various applications.

Table 1: Comparison of Synthetic Methodologies for Triazole-Thiazole Hybrids

| Methodology | Key Advantages | Typical Reaction Time | Reported Yields | Reference |

|---|---|---|---|---|

| Conventional Heating | Well-established procedures | Several hours | Moderate to low | rsc.org |

| Ultrasound Irradiation | Reduced reaction time, high yields, green approach | ~30 minutes | 80-85% | mdpi.com |

| Microwave Irradiation | Rapid, efficient, high yields | ~15 minutes | ~81-95% | rsc.orgmdpi.com |

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational tools are indispensable in modern drug discovery and materials science, playing a pivotal role from hit identification to lead optimization acs.orgnih.gov. For this compound derivatives, advanced computational approaches are key to predicting their biological activity and physicochemical properties, thereby accelerating the development process.

Molecular docking is a widely used computational method to forecast the binding affinities and interaction modes of ligands with biological macromolecules acs.orgnih.gov. This technique is crucial for structure-based drug design, allowing researchers to screen virtual libraries of triazolyl-thiazole compounds against specific biological targets, such as enzymes or receptors, to identify promising candidates nih.govnih.gov. For example, docking studies have been used to investigate the binding of triazole-thiazole hybrids to proteins implicated in cancer and viral diseases .

Density Functional Theory (DFT) calculations provide deeper insights into the electronic structure, chemical reactivity, and molecular properties of these compounds acs.org. DFT can be used to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which help in understanding the molecule's stability and reactivity nih.gov. These theoretical calculations aid in designing molecules with desired electronic properties for applications in both medicinal chemistry and materials science. The combination of these computational methods allows for the rational design and optimization of novel this compound derivatives with enhanced efficacy and specificity.

Table 2: Application of Computational Methods in Triazolyl-Thiazole Research

| Computational Method | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein interactions | Binding affinity, binding mode, identification of key interacting residues | acs.orgnih.gov |

| Density Functional Theory (DFT) | Calculating electronic and molecular properties | HOMO-LUMO gap, chemical reactivity, molecular structure optimization | acs.org |

| QSAR (Quantitative Structure-Activity Relationship) | Relating chemical structure to biological activity | Predictive models for activity, identification of key structural features | nih.gov |

Integration of Chemical Biology Techniques for Target Validation

While computational methods can predict potential biological targets, chemical biology techniques are essential for validating these interactions within a biological context. The 1,2,3-triazole ring is considered a valuable pharmacophore that can readily interact with biological targets through hydrogen bonding and dipole-dipole interactions nih.gov. The integration of the thiazole moiety further enhances the potential for diverse biological activities, including antimicrobial, anticancer, and antiviral properties nih.govijpsr.com.

Future research will involve using derivatives of this compound as chemical probes to investigate cellular pathways and validate drug targets. Techniques such as affinity chromatography, where a derivative is immobilized on a solid support to capture its binding partners from cell lysates, can directly identify protein targets. Furthermore, activity-based protein profiling (ABPP) can be employed to map the enzymatic targets of these compounds in complex biological systems.

Molecular hybridization, the strategy of combining two or more pharmacophores, has proven effective in creating potent bioactive molecules researchgate.net. By synthesizing hybrids of this compound with other known bioactive scaffolds, researchers can develop compounds with enhanced or novel mechanisms of action nih.govmdpi.com. Subsequent evaluation of these hybrids in cellular and animal models, combined with molecular biology techniques like Western blotting and qPCR, will be crucial for validating their on-target effects and therapeutic potential nih.gov.

Exploration of this compound in Niche Materials and Supramolecular Systems

The applications of the 1,2,3-triazole scaffold extend beyond medicine into materials science and supramolecular chemistry ijpsr.com. The unique properties of the triazole ring, such as its stability and ability to participate in noncovalent interactions like hydrogen bonding, make it an attractive building block for advanced materials beilstein-journals.orgnih.gov.

In supramolecular chemistry, 1,2,3-triazole units are used in the construction of macrocycles that can act as receptors for anions and cations beilstein-journals.orgnih.gov. By quaternizing the triazole ring to form a triazolium unit, its anion-binding capabilities can be significantly enhanced beilstein-journals.org. The incorporation of the this compound moiety into such macrocyclic structures could lead to the development of novel sensors or molecular switches. These systems could find applications in environmental monitoring or as components of molecular machines.

Furthermore, these frameworks are being explored in the design of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes beilstein-journals.orgnih.gov. The defined geometry and interactive potential of the triazolyl-thiazole scaffold make it a promising candidate for creating complex, functional molecular architectures. The exploration of these compounds in areas like organic electronics, corrosion inhibition, and the development of stimuli-responsive materials represents a burgeoning field of interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-1,2,3-Triazol-1-yl)thiazole derivatives?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method. For example, bromination of 1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone with elemental bromine in dioxane at 60°C yields 2-bromo derivatives (45% yield), followed by Knorr condensation with thioureas to form 5-(1H-1,2,3-triazol-1-yl)-4,5′-bithiazoles (56–92% yield) . CuAAC conditions (CuSO₄, sodium ascorbate, water/tert-butanol) ensure regioselective 1,4-triazole formation .

Q. How should researchers characterize the structure and purity of synthesized triazolothiazole compounds?

- Methodology : Use multi-modal characterization:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., tautomer equilibria in CDCl₃) .

- Elemental analysis : Validate calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation threshold) .

- X-ray crystallography : Resolve tautomeric ambiguities (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole) .

Q. What solvents and catalysts are critical for efficient triazolothiazole synthesis?

- Methodology :

- Solvents : Dioxane for bromination , ethanol/water for CuAAC .

- Catalysts : Cu(I) for regioselective cycloaddition; NaHSO₃ for bromination workup .

Advanced Research Questions

Q. How can structural tautomerism in triazolothiazoles impact reaction outcomes, and how is this resolved experimentally?

- Methodology : Monitor tautomeric equilibria (e.g., tetrazole ↔ triazole) via time-resolved ¹H NMR in CDCl₃. Solvent polarity and substituent effects (e.g., electron-withdrawing groups stabilize triazole form) dictate dominant tautomers. X-ray crystallography conclusively assigns structures .

Q. What strategies address low yields in bromination steps during triazolothiazole synthesis?

- Methodology :

- Optimization : Increase reaction temperature (e.g., 60°C → 80°C) or switch to N-bromosuccinimide (NBS) as a milder brominating agent.

- Workup : Quench with NaHSO₃ to minimize side reactions .

- Alternative routes : Use pre-brominated thiazole precursors to bypass unstable intermediates .

Q. How do computational docking studies inform the design of bioactive triazolothiazole derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses. For example, compound 9c (purple) and 9g (cyan) showed distinct interactions with α-glucosidase active sites, guiding SAR for antidiabetic activity . Pair docking with MD simulations to assess binding stability.

Q. What experimental approaches reconcile contradictions in biological activity data across triazolothiazole analogs?

- Methodology :

- Dose-response assays : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify EC₅₀ trends.

- LogP analysis : Corrogate lipophilicity (e.g., logP = 2.5–4.0) with membrane permeability and activity .

- Structural analogs : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate critical pharmacophores .

Q. How can regioselectivity challenges in triazole ring formation be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.